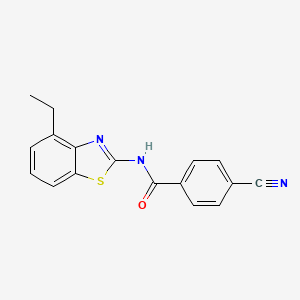

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

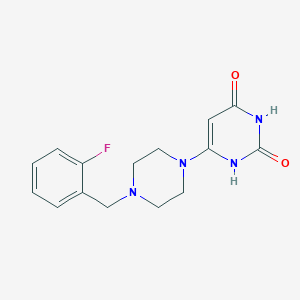

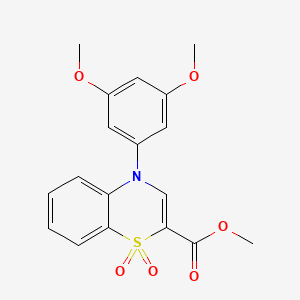

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one, also known as 7-bromo-1,5-naphthyridin-2(1H)-one, is a heterocyclic organic compound belonging to the naphthyridine family. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 261.2 g/mol. 7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a useful synthetic intermediate in the synthesis of a variety of biologically active compounds.

Applications De Recherche Scientifique

Antimalarial Activity

A study by Barlin and Tan (1985) discusses the synthesis of new N4-substituted 7-bromo-1,5-naphthyridin-4-amines with significant antimalarial activity. These compounds demonstrated the potential to cure mice infected with Plasmodium vinckei vinckei when administered in a single dose of 200 mg/kg, suggesting their effectiveness as antimalarial agents (Barlin & Tan, 1985).

Synthesis and Properties of Fluorescent Models

Lopez and Abelt (2012) reported on the synthesis and photophysical properties of compounds structurally similar to cholesterol with PRODAN-like cores, prepared from bromonaphthylamines. These compounds are notable for their solvent polarity sensing capabilities, indicating their potential application in biological imaging and studies on cell membrane dynamics (Lopez & Abelt, 2012).

Organic Synthesis Applications

Strada et al. (2019) leveraged the properties of 7-bromo-2-naphthol as an organic photoacid in organic synthesis for the preparation of benzyl sulfides and polycyclic amines. This highlights the role of bromo-naphthols in facilitating novel synthetic routes for chemical compounds, potentially useful in medicinal chemistry and materials science (Strada, Fredditori, Zanoni, & Protti, 2019).

Inhibition of Efflux Pumps in Multiresistant Bacteria

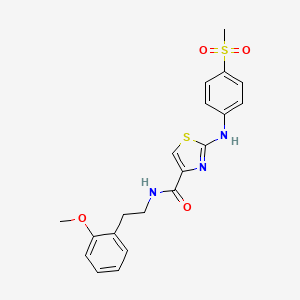

A study by Oliveira-Tintino et al. (2020) explored the inhibitory action of 1,8-naphthyridine sulfonamides, including derivatives of 7-bromo-1,5-naphthyridin-2(1H)-one, against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential as a novel approach to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSFHGZOHFGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)

![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)